molecular formula C16H24N2O B2675982 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 224309-92-6

1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2675982
CAS No.: 224309-92-6
M. Wt: 260.381
InChI Key: ZNSNSDXYPRJFJH-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-benzylpiperazine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include methanol and ethanol, while catalysts such as sodium cyanoborohydride are employed to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a lead compound in the development of new drugs with antimicrobial and antipsychotic properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets in the body. It is known to bind to receptors such as the alpha2-adrenoreceptor, acting as an antagonist. This interaction inhibits negative feedback mechanisms, leading to an increase in the release of neurotransmitters like noradrenaline . The compound’s effects on other receptors and enzymes are also being studied to elucidate its full pharmacological profile.

Comparison with Similar Compounds

    1-Benzylpiperazine: Known for its stimulant and euphoriant properties, often compared to amphetamines.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.

Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one stands out due to its unique structural features and diverse pharmacological activities. Its ability to interact with multiple molecular targets makes it a valuable compound for drug development and scientific research .

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNSDXYPRJFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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